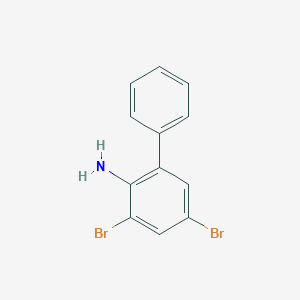

3,5-Dibromobiphenyl-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

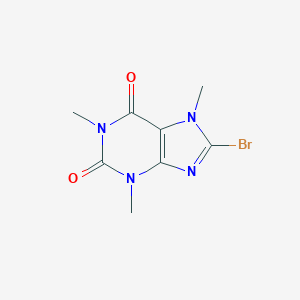

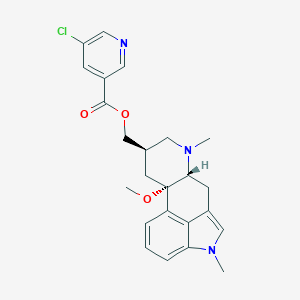

The compound of interest, 3,5-Dibromobiphenyl-2-amine, is a brominated biphenyl with amine functionality. While the provided papers do not directly discuss this compound, they provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of 3,5-Dibromobiphenyl-2-amine.

Synthesis Analysis

The first paper discusses the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls through a three-component reaction involving aromatic aldehydes, malononitrile, and acetone, catalyzed by NaOMe under solvent-free conditions using the grindstone method. This method is noted for its simplicity, efficiency, and environmental friendliness, with reactions completing within 2-3 minutes . Although this synthesis does not directly pertain to 3,5-Dibromobiphenyl-2-amine, the principles of mechanochemistry and the use of a grindstone method could potentially be applied to its synthesis, considering the structural similarities.

Molecular Structure Analysis

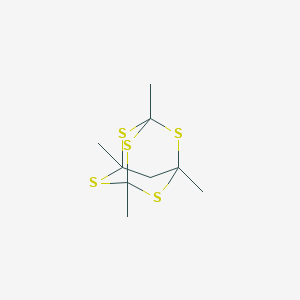

The second paper provides crystallographic data on molecular cocrystals related to 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, which shares a bromophenyl moiety with 3,5-Dibromobiphenyl-2-amine. The study reveals hydrogen bonding motifs and weak π-π stacking interactions that contribute to the stability of the crystal structures . These findings suggest that 3,5-Dibromobiphenyl-2-amine may also exhibit similar intermolecular interactions due to the presence of bromine atoms and the potential for hydrogen bonding with the amine group.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of 3,5-Dibromobiphenyl-2-amine, the second paper's discussion of cocrystalline products and proton transfer with carboxylic acids indicates that the amine group in such compounds can participate in hydrogen bonding and proton transfer reactions . This implies that 3,5-Dibromobiphenyl-2-amine could also engage in similar reactions, particularly with carboxylic acids or other proton donors.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromobiphenyl-2-amine can be inferred from the structural data provided in the second paper. The presence of bromine atoms likely increases the molecular weight and influences the compound's lipophilicity. The amine group contributes to the compound's basicity and potential for forming salts or cocrystals through hydrogen bonding. The planarity observed in related structures suggests that 3,5-Dibromobiphenyl-2-amine may also exhibit a relatively planar conformation, which could affect its stacking interactions and solid-state properties .

Aplicaciones Científicas De Investigación

Chemical Catalysis and Macrocycles Synthesis

3,5-Dibromobiphenyl-2-amine is significant in the field of chemical catalysis. It has been utilized in Pd-catalyzed amination reactions, contributing to the synthesis of macrocycles and polymers. For instance, the Pd-catalyzed amination of isomeric dibromobiphenyls has enabled the synthesis of various macrocycles with significant yields, showcasing the versatility of this compound in facilitating complex chemical reactions (Averin et al., 2010). Moreover, research has demonstrated the efficient synthesis of polyazamacrocycles through the Pd-Catalyzed amination of 3,3'-dibromobiphenyl using a variety of polyamines and oxadiamines, highlighting the compound's role in producing macrocycles and cyclodimers with moderate to good yields (Averin et al., 2009).

Nucleic Acids Research and Structural Probing

3,5-Dibromobiphenyl-2-amine and its derivatives have applications in nucleic acids research. The compound is used to understand the structural aspects of nucleic acids, such as RNA and DNA. For example, ribose 2'-amine substitutions, which are closely related to the chemical structure of 3,5-Dibromobiphenyl-2-amine, have been used as structural probes in RNA. This application is crucial for understanding nucleotide flexibility and conformational changes in nucleic acids, providing insights into the chemical reactivity and potential interactions within the molecular structure of RNA and DNA (Gherghe et al., 2005).

Material Science and Polymer Modification

The compound also finds its application in material science, particularly in the modification of polymers. Research has been conducted on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 3,5-Dibromobiphenyl-2-amine. These modifications have resulted in polymers with increased swelling properties and enhanced thermal stability, opening up possibilities for the use of these modified polymers in medical applications due to their promising biological activities (Aly & El-Mohdy, 2015).

Propiedades

IUPAC Name |

2,4-dibromo-6-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHIFDXFCGYZGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348070 |

Source

|

| Record name | 3,5-Dibromobiphenyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromobiphenyl-2-amine | |

CAS RN |

16372-95-5 |

Source

|

| Record name | 3,5-Dibromobiphenyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.